5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole
Overview
Description
5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole: is a synthetic organic compound belonging to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields such as materials science, pharmaceuticals, and agrochemicals. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-nitroaniline and sodium azide.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Heptadecan-9-YL Group: The heptadecan-9-YL group can be attached through a Friedel-Crafts alkylation reaction using heptadecan-9-yl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, potentially leading to inhibition of enzymes or disruption of cellular processes. The heptadecan-9-YL group may contribute to the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
5,6-Difluoro-2-octyl-2H-benzo[D][1,2,3]triazole: Similar structure but with an octyl group instead of heptadecan-9-YL.
5,6-Difluorobenzo-2,1,3-thiadiazole: Contains a thiadiazole ring instead of a triazole ring.
Uniqueness:
- The presence of the heptadecan-9-YL group in 5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole imparts unique lipophilic properties, potentially enhancing its biological activity and membrane permeability.
- The combination of fluorine atoms and the benzotriazole core provides a balance of chemical stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5,6-difluoro-2-heptadecan-9-ylbenzotriazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37F2N3/c1-3-5-7-9-11-13-15-19(16-14-12-10-8-6-4-2)28-26-22-17-20(24)21(25)18-23(22)27-28/h17-19H,3-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNNJYLDIHASHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N1N=C2C=C(C(=CC2=N1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37F2N3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.